N-Fmoc-3-ethyl-L-phenylalanine
Description
Significance of Unnatural Amino Acids in Expanding the Molecular Diversity and Functionality of Biopolymers
The introduction of unnatural amino acids into biopolymers like peptides and proteins significantly broadens their molecular diversity and functional capabilities. qyaobio.com Unlike the 20 proteinogenic amino acids, UAAs can be designed with unique side chains, stereochemistry, and backbone structures. qyaobio.com This tailored approach allows for the introduction of novel physicochemical properties such as enhanced stability against enzymatic degradation, improved target selectivity, and altered pharmacokinetic profiles in peptide-based drugs. iscientific.org
Furthermore, the incorporation of UAAs can introduce new functionalities, including fluorescent probes for imaging, photo-crosslinkers for studying protein-protein interactions, and catalytic groups for creating novel enzymes. frontiersin.orgqyaobio.com By moving beyond the limitations of the natural amino acid building blocks, researchers can engineer biopolymers with precisely controlled structures and functions for a wide range of applications in materials science, biotechnology, and medicine. acs.org
Overview of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Strategy in Peptide Synthesis and its Methodological Advantages
Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides. A key element of SPPS is the use of protecting groups to prevent unwanted side reactions at the N-terminus of the amino acid. americanpeptidesociety.org The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a widely used N-terminal protecting group in SPPS. wikipedia.orgtcichemicals.com
The Fmoc strategy offers several advantages over other methods, such as the tert-butyloxycarbonyl (Boc) strategy. americanpeptidesociety.org A primary benefit is the mild conditions required for its removal. The Fmoc group is base-labile and can be cleaved using a weak base like piperidine (B6355638), which preserves acid-labile side-chain protecting groups and the linkage of the peptide to the solid support. wikipedia.orgaltabioscience.com This "orthogonality" is a significant advantage, allowing for the selective deprotection of different parts of the peptide molecule during synthesis. altabioscience.comnumberanalytics.com
Additional advantages of the Fmoc strategy include:
Ease of Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct that has a strong UV absorbance, allowing for real-time monitoring of the deprotection step. wikipedia.orgnih.gov
Compatibility: The mild conditions of Fmoc chemistry are compatible with a wide range of modified and sensitive amino acids, including those with post-translational modifications like phosphorylation and glycosylation. altabioscience.comnih.gov
Automation: The process is well-suited for automated peptide synthesizers, enabling the efficient and rapid production of long and complex peptides. americanpeptidesociety.orgnih.gov
Contextualization of N-Fmoc-3-ethyl-L-phenylalanine as a Strategically Modified Phenylalanine Analogue for Research Applications
This compound is a derivative of the natural amino acid L-phenylalanine. It features an ethyl group attached to the third position of the phenyl ring and an Fmoc protecting group on the alpha-amino group. This modification makes it a valuable building block in peptide synthesis for researchers seeking to introduce specific structural and functional changes into a peptide sequence.
The introduction of the ethyl group on the phenyl ring modifies the hydrophobicity and steric bulk of the amino acid side chain compared to native phenylalanine. Such modifications can be strategically employed to:
Probe the binding pockets of receptors and enzymes.
Enhance the metabolic stability of a peptide by hindering enzymatic cleavage.
Influence the secondary structure and conformational preferences of the peptide.
The presence of the Fmoc group allows for its direct use in Fmoc-based solid-phase peptide synthesis, streamlining the incorporation of this unnatural amino acid into a growing peptide chain.
Current Trends and Foundational Concepts in the Utilization of Unnatural Amino Acids in Peptide Science
The field of peptide science is increasingly focused on the development of peptide-based therapeutics with improved drug-like properties. nih.gov A major trend is the use of unnatural amino acids to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability. iscientific.org
Key trends include:
Late-Stage Modification: Developing methods to modify peptides after their initial synthesis is a growing area. This allows for the diversification of peptide libraries and the introduction of complex functionalities. nih.govchinesechemsoc.org
Peptide Macrocyclization: Creating cyclic peptides using UAAs can enhance stability and receptor-binding affinity. iscientific.org
Incorporation of Diverse Functionalities: There is a focus on incorporating a wider range of chemical groups through UAAs to create peptides with novel biological activities. univie.ac.at
Computational Design: The use of computational methods to predict the impact of UAA incorporation on peptide structure and function is becoming more prevalent, aiding in the rational design of new peptide therapeutics. iscientific.org
These trends highlight the central role of unnatural amino acids in advancing peptide science, enabling the creation of new molecules for research, diagnostics, and therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-2-17-8-7-9-18(14-17)15-24(25(28)29)27-26(30)31-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVUZQGSPAPSKT-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Applications in Peptide Synthesis and Peptidomimetic Design
Integration of N-Fmoc-3-ethyl-L-phenylalanine into Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient assembly of peptide chains. severnbiotech.comresearchgate.netaltabioscience.com The integration of sterically hindered and non-canonical amino acids like this compound, however, presents unique challenges that necessitate methodological adaptations. cem.comresearchgate.net
Methodological Adaptations for Incorporating Sterically Hindered or Non-Canonical Amino Acids
The bulky nature of this compound can impede coupling reactions, leading to incomplete reactions and the formation of deletion sequences. nih.govacs.org To overcome these hurdles, several strategies have been developed:
Enhanced Coupling Reagents: The use of highly efficient coupling reagents is crucial for driving the reaction to completion. Urionium/aminium salts like HATU and HBTU, often used in conjunction with additives like HOBt or Oxyma Pure, are particularly effective in activating the carboxylic acid group and facilitating amide bond formation, even with sterically demanding residues. bachem.comamericanpeptidesociety.org
Microwave-Assisted SPPS: Microwave irradiation has emerged as a powerful tool to accelerate both the coupling and deprotection steps in SPPS. cem.com The application of microwave energy can significantly enhance the efficiency of incorporating hindered amino acids by providing localized heating, thereby overcoming the kinetic barriers associated with steric hindrance. cem.com
Optimized Reaction Conditions: Adjusting reaction parameters such as temperature, reaction time, and solvent can also improve coupling efficiency. For instance, performing couplings at elevated temperatures can help to overcome the activation energy barrier. peptide.com The choice of solvent is also critical, with polar aprotic solvents like DMF and NMP being commonly used to facilitate solvation of the growing peptide chain. nih.govpeptide.com
Specialized Resins: The properties of the solid support can influence the outcome of the synthesis. Resins with low substitution levels or those with linkers that enhance peptide solvation, such as PEG-based resins (e.g., TentaGel), can help to mitigate aggregation and improve the accessibility of the reactive sites. peptide.com
Strategies for Minimizing Racemization and Side Reactions During Peptide Coupling
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern during peptide synthesis, particularly for hindered amino acids. americanpeptidesociety.orgresearchgate.net Additionally, other side reactions can compromise the purity of the final peptide. iris-biotech.debibliomed.org
Racemization Suppression: The risk of racemization increases with prolonged activation times and the use of strong bases. bachem.comhighfine.com To minimize this, coupling additives such as HOBt, HOAt, and Oxyma Pure are routinely employed. bachem.comhighfine.com These additives react with the activated amino acid to form less reactive, but still efficient, active esters that are less prone to racemization. highfine.com For particularly sensitive amino acids, the use of weaker bases like N-methylmorpholine (NMM) or collidine in place of DIPEA can be beneficial. bachem.comresearchgate.net
Aspartimide Formation: Peptides containing aspartic acid are susceptible to aspartimide formation, a side reaction that can occur under both acidic and basic conditions. peptide.comiris-biotech.de This can be mitigated by adding HOBt to the piperidine (B6355638) solution used for Fmoc deprotection. peptide.com
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two residues. peptide.com Using sterically hindered resins like 2-chlorotrityl chloride resin can inhibit the formation of these cyclic byproducts. peptide.com
Guanidinylation: Uronium/aminium-based coupling reagents can react with the N-terminal amine of the peptide to form a guanidinium (B1211019) group, which terminates the chain. This can be avoided by pre-activating the amino acid before its addition to the resin. peptide.com
| Side Reaction | Contributing Factors | Mitigation Strategies | References |
|---|---|---|---|
| Racemization | Prolonged activation, strong bases | Use of additives (HOBt, HOAt, Oxyma), weaker bases (NMM, collidine) | bachem.comresearchgate.nethighfine.com |
| Aspartimide Formation | Acidic or basic conditions, presence of Asp | Addition of HOBt to deprotection solution | peptide.comiris-biotech.de |
| Diketopiperazine Formation | Dipeptide stage, presence of Pro | Use of sterically hindered resins (2-chlorotrityl chloride) | peptide.com |
| Guanidinylation | Uronium/aminium coupling reagents | Pre-activation of the amino acid | peptide.com |
Impact on Peptide Chain Elongation Efficiency and Resulting Peptide Purity
Furthermore, the increased hydrophobicity imparted by the 3-ethyl-L-phenylalanine residue can contribute to peptide aggregation on the solid support. nih.gov This aggregation can hinder the access of reagents to the growing peptide chain, further reducing coupling efficiency and leading to lower purity of the crude product. nih.govpeptide.com Strategies to overcome aggregation include the use of chaotropic salts, specialized solvents, or the incorporation of backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group. peptide.com
Utilization in Solution-Phase Peptide Synthesis (SolPPS) and Liquid-Phase Peptide Synthesis (LPPS) Protocols
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPPS) remains a valuable technique, particularly for the large-scale production of peptides and for segments that are difficult to synthesize on a solid support. rsc.org The principles for incorporating sterically hindered amino acids in SolPPS are similar to those in SPPS, with a strong emphasis on the use of potent coupling reagents and additives to ensure high yields and minimize racemization. researchgate.net
Liquid-phase peptide synthesis (LPPS) combines the advantages of both SPPS and SolPPS. In LPPS, the peptide is attached to a soluble polymer support, which allows for homogeneous reaction conditions while still enabling easy purification by precipitation. This method can be advantageous for the synthesis of peptides containing hindered amino acids, as the homogeneous environment can lead to improved reaction kinetics compared to the heterogeneous conditions of SPPS.
Rational Design and Synthesis of Peptidomimetics Incorporating this compound
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. The incorporation of non-canonical amino acids like this compound is a key strategy in the design of peptidomimetics. mdpi.org
Influence on Conformational Restriction and Induction of Defined Secondary Structures in Peptides
The ethyl group at the 3-position of the phenyl ring in this compound introduces significant steric bulk, which can restrict the conformational freedom of the peptide backbone. mdpi.comnih.gov This conformational constraint can be exploited to induce specific secondary structures, such as β-turns and helices. nih.gov
Development of Constrained Phenylalanine Analogues for Modulating Bioactive Peptide Conformation
The ethyl group at the 3-position of the phenyl ring in this compound serves as a steric hindrance that restricts the possible orientations (rotamers) of the side chain. This constraint can guide the peptide to adopt a specific secondary structure, such as a particular type of β-turn or helical fold. nih.gov By limiting the conformational flexibility, researchers can design peptides with higher binding affinity and selectivity for their intended targets. For example, studies on other constrained phenylalanine analogues have shown that fixing the side chain in a specific orientation can dramatically increase potency and receptor subtype selectivity. arizona.edunih.gov This approach allows for a detailed exploration of the "bioactive conformation"—the precise 3D structure a peptide must adopt to elicit a biological response. arizona.edu
The table below illustrates various strategies for constraining the phenylalanine side chain and their impact on peptide conformation.
| Analogue Type | Constraint Strategy | Effect on Conformation | Example Analogue |
| Ring Alkylation | Introduction of alkyl groups (e.g., methyl, ethyl) on the phenyl ring. | Steric hindrance restricts side-chain rotational freedom (χ1 and χ2 torsion angles). | 3-Ethyl-L-phenylalanine |
| Cyclization | Linking the side chain to the peptide backbone nitrogen. | Rigidifies the backbone and fixes the χ1 angle. | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) springernature.comnih.gov |
| Alpha-Methylation | Addition of a methyl group to the α-carbon. | Restricts backbone dihedral angles (φ, ψ). | α-Methyl-L-phenylalanine |
| Dehydrogenation | Introduction of a double bond in the side chain. | Planarizes part of the side chain, limiting rotational freedom. | Dehydrophenylalanine (ΔPhe) nih.gov |
These conformational constraints are critical for designing peptides that can effectively mimic or block the interactions of natural ligands with their receptors. springernature.comnih.gov
Engineering of Peptide-Based Therapeutics and Probes with Tailored Physicochemical Attributes
The incorporation of this compound and other unnatural amino acids is a key strategy for engineering peptide-based therapeutics and diagnostic probes with precisely tailored properties. nbinno.combiosynth.com Natural peptides often suffer from drawbacks such as rapid degradation by proteases and poor membrane permeability, which limit their clinical utility. creative-peptides.comnih.gov By replacing standard amino acids with modified versions, scientists can systematically enhance the physicochemical profile of a peptide to improve its drug-like characteristics. creative-peptides.combiosynth.com
The 3-ethyl modification on the phenylalanine ring imparts increased hydrophobicity to the amino acid. When incorporated into a peptide sequence, this can enhance its ability to interact with hydrophobic pockets in target proteins, potentially leading to increased binding affinity. chemimpex.com Furthermore, the unnatural structure of the side chain can render the adjacent peptide bonds resistant to cleavage by proteases, thereby increasing the peptide's metabolic stability and prolonging its half-life in the body. creative-peptides.comnih.gov This is a critical step in converting a biologically active peptide into a viable therapeutic agent.
The ability to fine-tune properties also extends to the development of peptide probes for diagnostic and research applications. For instance, modifying a peptide with specific functional groups can facilitate its attachment to imaging agents or fluorescent dyes. nbinno.com The strategic placement of unnatural amino acids can also be used to control the solubility and distribution of the peptide within the body, ensuring it reaches its target tissue. chemimpex.com This level of molecular engineering allows for the creation of highly specific and effective peptide-based tools for both therapy and biological investigation. biosynth.com
The following interactive table details how the inclusion of unnatural amino acids can be used to engineer specific attributes in peptide-based molecules.
| Physicochemical Attribute | Engineering Strategy | Rationale |
| Metabolic Stability | Incorporating non-natural side chains or D-amino acids. | The modified structure is not recognized by proteolytic enzymes, preventing degradation. creative-peptides.comnih.gov |
| Receptor Binding Affinity | Introducing conformational constraints or novel functional groups. | A more rigid structure reduces the entropic penalty of binding, while new groups can form additional interactions with the target. nbinno.comarizona.edu |
| Bioavailability | Increasing hydrophobicity or modifying the backbone to enhance membrane permeability. | Enhanced lipophilicity can improve absorption and transport across cellular membranes. creative-peptides.comchemimpex.com |
| Selectivity | Using constrained analogues to fine-tune the peptide's conformation. | A rigid conformation can be designed to fit a specific receptor subtype, avoiding off-target effects. springernature.com |
| Solubility | Attaching polar groups or modifying the overall charge of the peptide. | Tailoring the peptide's interaction with aqueous environments is crucial for formulation and delivery. |
Through these sophisticated chemical modifications, peptides are transformed from simple biological molecules into powerful and precisely engineered therapeutic and diagnostic agents. biosynth.com
Role in Functional Biomaterials and Supramolecular Architectures
Self-Assembly Mechanisms of Fmoc-Protected Amino Acids and Peptides
The spontaneous organization of Fmoc-amino acids into higher-order structures is a complex process directed by a combination of non-covalent interactions. mdpi.com The resulting architectures, often in the form of nanofibers, ribbons, or nanotubes, form the basis of hydrogels and other biomaterials. scispace.comspringernature.com
Elucidation of Non-Covalent Interactions: Hydrogen Bonding, π–π Stacking, and Hydrophobic Forces
The primary driving forces for the self-assembly of Fmoc-protected amino acids are a combination of hydrogen bonding, π–π stacking, and hydrophobic interactions. mdpi.comnih.gov
Hydrogen Bonding: The peptide-like backbone, consisting of the amide and carboxylic acid groups, facilitates the formation of intermolecular hydrogen bonds. This interaction is crucial for the formation of β-sheet-like structures, which often serve as the fundamental framework of the self-assembled network. nih.govnih.gov The stability of these hydrogen bonds can be influenced by environmental factors such as pH. acs.org
π–π Stacking: The aromatic fluorenyl groups of the Fmoc moiety are prone to π–π stacking interactions. mdpi.comnih.gov This face-to-face or edge-to-face arrangement of the aromatic rings is a significant contributor to the stability of the assembled structures and plays a central role in driving the initial aggregation of the molecules. nih.govrsc.org Fluorescence spectroscopy is a key technique used to probe these interactions, with the formation of excimers indicating close proximity and stacking of the fluorenyl groups. researchgate.net
Hydrophobic Forces: The significant hydrophobicity of the Fmoc group and the amino acid side chain, in this case, the 3-ethyl-phenyl group, drives the molecules to aggregate in an aqueous environment to minimize their contact with water molecules. mdpi.comnih.gov This hydrophobic collapse is a key initial step in the self-assembly process.
These non-covalent interactions work in concert to direct the assembly of monomers into well-defined nanostructures. The balance between these forces dictates the final morphology and properties of the resulting biomaterial. nih.gov
Investigation into the Influence of the 3-Ethyl Moiety on Self-Assembly Kinetics, Morphology, and Hierarchical Structure
While specific research on N-Fmoc-3-ethyl-L-phenylalanine is limited, the influence of side-chain modifications on the self-assembly of Fmoc-amino acids is well-documented. acs.orgnih.gov The introduction of an ethyl group at the 3-position of the phenyl ring is expected to have a notable impact on the self-assembly process compared to its parent molecule, N-Fmoc-L-phenylalanine.
Kinetics: The increased hydrophobicity imparted by the ethyl group could potentially accelerate the kinetics of self-assembly by enhancing the initial hydrophobic collapse. researchgate.net However, steric hindrance from the ethyl group might also modulate the rate of molecular packing and fibril elongation.
Morphology: The steric bulk of the 3-ethyl moiety can influence the packing of the molecules within the self-assembled structure. This can lead to variations in the morphology of the resulting nanofibers, such as changes in their diameter, persistence length, and twisting. Studies on other aliphatic-substituted Fmoc-amino acids have shown that even subtle changes in the side chain can lead to different morphologies, such as fibers, ribbons, or flower-like structures. chemrxiv.org
Table 1: Predicted Influence of 3-Ethyl Moiety on Self-Assembly Properties
| Property | Influence of 3-Ethyl Moiety | Rationale |
| Kinetics | Potentially accelerated | Increased hydrophobicity enhancing initial aggregation. |
| Morphology | Altered fibril dimensions and shape | Steric effects influencing molecular packing. |
| Hydrogel Properties | Modified mechanical strength | Changes in fibril network architecture. |
Fabrication and Characterization of Self-Assembled Hydrogels and Nanofibrillar Systems
Hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, are a prominent application of self-assembling Fmoc-amino acids. scispace.comnih.gov These materials are of significant interest for biomedical applications due to their high water content and structural similarity to the extracellular matrix. springernature.comacs.org
pH-Modulated Gelation and Development of Stimuli-Responsive Biomaterials
One of the key features of hydrogels derived from Fmoc-amino acids is their responsiveness to environmental stimuli, particularly pH. acs.orgvt.edu The carboxylic acid group of the amino acid is ionizable, and its protonation state is dependent on the pH of the surrounding medium.
At high pH, the carboxylate group is deprotonated and negatively charged, leading to electrostatic repulsion between the molecules, which can prevent or disrupt self-assembly. researchgate.net Upon lowering the pH, the carboxylate group becomes protonated, neutralizing the charge and allowing the attractive non-covalent interactions to dominate, triggering self-assembly and hydrogelation. nih.govacs.org This pH-triggered gelation is a widely used method for the controlled formation of these biomaterials. rsc.org This responsiveness makes these materials "smart," with potential applications in drug delivery systems where the payload can be released in response to the specific pH of a target tissue, such as a tumor microenvironment. acs.orgnih.gov
Structural Organization of Assembled States: From Monomers to Supramolecular Fibrils
The formation of a hydrogel from this compound monomers is a hierarchical process. mdpi.comnih.gov
Monomer Aggregation: In response to a trigger, such as a pH change, the solvated monomers begin to aggregate, driven primarily by hydrophobic and π–π stacking interactions. beilstein-journals.org
Formation of Nuclei: These initial aggregates serve as nuclei for further growth.
Fibril Elongation: The nuclei grow into one-dimensional nanostructures, typically nanofibers, through the addition of more monomers. The internal structure of these fibrils is often characterized by a β-sheet-like arrangement of the amino acid backbones. nih.gov
Network Formation: As the fibrils grow and elongate, they entangle and interact with each other, forming a three-dimensional network that immobilizes the surrounding water molecules, resulting in the formation of a self-supporting hydrogel. nih.gov
The transition from a solution of monomers to a fibrillar network can be monitored using various techniques, including transmission electron microscopy (TEM) to visualize the fibrillar morphology and rheology to measure the mechanical properties of the hydrogel. scispace.com
Research Applications of Biomaterials Derived from this compound Analogues
While specific applications of biomaterials derived from this compound are not yet extensively reported, the broader class of Fmoc-amino acid-based hydrogels has shown significant promise in a variety of biomedical fields. acs.orgrsc.org
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the natural extracellular matrix, providing structural support for cell growth and tissue regeneration. acs.orgrsc.org Their biocompatibility and tunable mechanical properties make them attractive for these applications. scispace.comnih.gov
Drug Delivery: The fibrillar network of the hydrogel can encapsulate therapeutic molecules, which can then be released in a controlled manner. springernature.comnih.gov The stimuli-responsive nature of these materials allows for triggered release in response to specific physiological cues. acs.orgresearchgate.net
3D Cell Culture: Fmoc-peptide hydrogels provide a three-dimensional environment for culturing cells that more closely mimics the in vivo setting compared to traditional two-dimensional cell culture. rsc.org
The unique properties imparted by the 3-ethyl-L-phenylalanine side chain could lead to the development of novel biomaterials with tailored degradation rates, mechanical strengths, and drug release profiles.
In Vitro and In Vivo Studies on Antimicrobial Activity
Research has extensively documented the antimicrobial properties of N-Fmoc-L-phenylalanine (Fmoc-F), a parent compound to the 3-ethyl derivative. These studies, conducted both in laboratory settings (in vitro) and in animal models (in vivo), have established its efficacy as a potent antimicrobial agent, particularly in its hydrogel form. researchgate.netnih.gov In vivo studies using mice have shown that hydrogels of Fmoc-F can effectively reduce the bacterial load in skin wound infections. nih.govrsc.org The antibacterial action is largely attributed to the release of the Fmoc-F molecule from the hydrogel matrix. nih.govrsc.org
The antimicrobial action of Fmoc-F is multifaceted and concentration-dependent. nih.gov At lower concentrations, the molecule penetrates the bacterial cell and interferes with its internal environment by reducing glutathione (B108866) levels. researchgate.netnih.govrsc.org At higher concentrations, Fmoc-F exhibits surfactant-like properties, leading to more direct and destructive effects on the bacteria. nih.gov This includes triggering oxidative and osmotic stress and altering the permeability and integrity of the bacterial membrane, which ultimately leads to cell death. researchgate.netnih.govrsc.org Cationic surfactants derived from amino acids are known to interact with the lipid bilayer of cell membranes, causing depolarization, lysis, and cell death by disrupting the membrane's structure. nih.gov The surfactant properties of Fmoc-F are closely linked to its minimum bactericidal concentration. nih.govrsc.org
Fmoc-F has demonstrated significant antibacterial activity, particularly against a range of Gram-positive bacteria. nih.govrsc.org Notably, this includes efficacy against multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govrsc.org While its inherent activity against Gram-negative bacteria is weaker, researchers have explored strategies to broaden its spectrum. researchgate.net The limited effectiveness against Gram-negative bacteria is often due to the outer membrane acting as a barrier. researchgate.net To overcome this, studies have shown that combining Fmoc-F with antibiotics specific to Gram-negative bacteria, such as aztreonam, can create a synergistic effect, increasing the permeability of the bacterial membrane to Fmoc-F and enhancing its efficacy. researchgate.net This combinatorial approach allows the formulation to be effective against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, Fmoc-F has been shown to inhibit the formation of biofilms by both Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) and can also help eradicate pre-existing biofilms. nih.govresearchgate.net
Table 1: Antimicrobial Activity and Mechanism of N-Fmoc-L-phenylalanine (Fmoc-F)
| Feature | Description | Bacterial Strains Affected | Source |
|---|---|---|---|
| In Vitro Activity | Reduces bacterial load in solution and gel phases. | Gram-positive bacteria, including MRSA. | researchgate.netnih.gov |
| In Vivo Activity | Hydrogel form reduces bacterial load in mice skin wound infections. | S. aureus (in animal models). | researchgate.netnih.gov |
| Low Concentration Mechanism | Enters the cell and reduces glutathione levels. | Gram-positive bacteria. | nih.govrsc.org |
| High Concentration Mechanism | Acts as a surfactant, causing membrane disruption, oxidative stress, and osmotic stress. | Gram-positive bacteria. | nih.govrsc.org |
| Activity Spectrum | Primarily active against Gram-positive bacteria; weaker against Gram-negative bacteria. | Staphylococcus aureus, MRSA. | nih.govresearchgate.net |
| Biofilm Activity | Inhibits formation and eradicates existing biofilms. | Staphylococcus aureus, Pseudomonas aeruginosa. | nih.govresearchgate.net |
Fundamental Research in Drug Delivery Systems and Encapsulation Technologies
Fmoc-protected amino acids and peptides are foundational components in the development of advanced drug delivery systems. chemimpex.comresearchgate.net Their ability to self-assemble into nanostructures, such as hydrogels, makes them ideal vehicles for encapsulating and controlling the release of therapeutic agents. semanticscholar.org For instance, hydrogels formed from Fmoc-diphenylalanine (Fmoc-FF) have been used to encapsulate anticancer drugs like doxorubicin (B1662922) and photosensitive drugs for photodynamic therapy. semanticscholar.org
The versatility of these systems allows for the creation of hybrid materials with enhanced stability and specific release profiles. semanticscholar.org Hybrid hydrogels combining Fmoc-FF with natural polymers like alginate have been developed to encapsulate drugs, with the release rate controlled by the component ratio. semanticscholar.org The unique properties of Fmoc-amino acid derivatives, including those with modifications like a methyl group, are valuable for creating systems for targeted drug delivery. chemimpex.com These derivatives serve as essential building blocks in peptide synthesis, enabling the creation of complex structures for pharmaceutical applications. chemimpex.com
Exploration as Bio-Scaffolds for Tissue Engineering and Cell Culture Substrates
Tissue engineering aims to restore or improve tissue function by using scaffolds that support cell growth and differentiation. nih.gov Hydrogels derived from self-assembling Fmoc-amino acids and peptides are highly promising for these applications due to their biocompatibility and structural similarity to the natural extracellular matrix. researchgate.netresearchgate.net
Hydrogels formed from Fmoc-diphenylalanine are of particular interest as cell scaffolds for tissue culture. researchgate.net These supramolecular structures can create a three-dimensional environment conducive to cell adhesion, proliferation, and migration. nih.govimrpress.com The mechanical properties of these hydrogels can be tuned, for example, by creating double network (DN) gels that incorporate Fmoc-F self-assemblies into a polymer matrix, resulting in significantly increased strength and self-recovery capabilities. researchgate.net The inherent biocompatibility and antimicrobial properties of Fmoc-phenylalanine hydrogels make them suitable for a range of biomedical applications, including their use as advanced biomaterials for regenerative medicine. researchgate.netresearchgate.net
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopic methods are indispensable for investigating the molecular structure, conformation, and the non-covalent interactions that govern the behavior of N-Fmoc-3-ethyl-L-phenylalanine.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) heteronuclear experiments provides a complete picture of the molecule's covalent framework and conformational preferences.
¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number and type of protons and their connectivity, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, the spectra would exhibit characteristic signals for the Fmoc group, the phenylalanine core, and the unique 3-ethyl substituent. While specific experimental data for this derivative is not widely published, the expected chemical shifts can be predicted based on the well-documented spectra of N-Fmoc-L-phenylalanine and the known effects of an ethyl substituent on a benzene (B151609) ring.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Fmoc Aromatic CH | 7.7-7.8 (d), 7.5-7.6 (d), 7.2-7.4 (m) | 143-144, 141, 127-128, 125, 120 | Complex multiplet pattern characteristic of the fluorenyl group. |
| Fmoc CH, CH₂ | 4.2-4.5 (m) | 67, 47 | Signals for the CH and CH₂ groups linking the fluorenyl moiety to the carbamate (B1207046). |
| Phenylalanine α-CH | 4.6-4.8 (m) | ~54 | The chemical shift is sensitive to solvent and aggregation state. |
| Phenylalanine β-CH₂ | 3.1-3.3 (m) | ~38 | Often appears as two distinct signals (diastereotopic protons). |
| Phenylalanine N-H | ~5.3 (d) | N/A | Shift and coupling can vary; may exchange with D₂O. |
| Ethylphenyl Aromatic CH | ~7.0-7.2 (m) | 136 (C-1), 144 (C-3), 126-129 | A complex pattern for the 1,3-disubstituted ring. |
| Ethyl -CH₂- | ~2.6 (q) | ~29 | Quartet due to coupling with the methyl protons. |
| Ethyl -CH₃ | ~1.2 (t) | ~15 | Triplet due to coupling with the methylene (B1212753) protons. |
| Carbamate C=O | N/A | ~156 | Characteristic carbonyl signal for the Fmoc protecting group. |
| Carboxylic Acid C=O | N/A | ~175 | Shift can be broad and is highly dependent on hydrogen bonding. |
Heteronuclear NMR: To definitively assign these signals, 2D NMR experiments are employed. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule. columbia.eduwikipedia.org For instance, it would link the ethyl -CH₂- proton quartet to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. libretexts.org It is crucial for piecing together the molecular structure by connecting non-bonded fragments, such as correlating the ethyl protons to the aromatic carbons, confirming the substitution pattern on the phenyl ring.
These NMR methodologies, used in concert, provide a comprehensive and definitive structural proof of this compound. nih.gov
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups and probe intermolecular interactions, particularly hydrogen bonding, which is critical for the self-assembly of Fmoc-amino acids. acs.orgnih.gov The spectrum of this compound is dominated by characteristic vibrational bands.
Key spectral regions and their interpretations include:
3300 cm⁻¹ (N-H stretch): The position and shape of this band are highly sensitive to hydrogen bonding. A sharp peak indicates a free N-H group, while a broad band at a lower frequency suggests its involvement in a hydrogen-bonded network, a hallmark of β-sheet formation in self-assembled structures.
3000-2850 cm⁻¹ (C-H stretch): This region contains signals from the aromatic C-H on the Fmoc and phenyl rings, as well as the aliphatic C-H stretches from the ethyl group and the amino acid backbone.
1750-1650 cm⁻¹ (C=O stretch): This region is particularly informative. It typically shows two distinct carbonyl peaks: one at a higher wavenumber (~1720 cm⁻¹) corresponding to the carbamate C=O of the Fmoc group, and another at a lower wavenumber (~1690 cm⁻¹) from the carboxylic acid. The positions of these bands can shift depending on their hydrogen-bonding environment. researchgate.netresearchgate.net
1600-1450 cm⁻¹ (Amide I/II and Aromatic C=C): This region contains the aromatic ring C=C stretching vibrations and, in peptide contexts, the Amide I and II bands which are diagnostic of secondary structure.
By comparing the spectra of the compound in its powdered, crystalline form versus a self-assembled state (e.g., a hydrogel), researchers can infer changes in molecular arrangement and the formation of ordered hydrogen-bonded structures. rsc.orgthermofisher.com The ethyl group itself primarily adds to the aliphatic C-H stretching and bending regions without significantly altering the key vibrations associated with self-assembly.
| Frequency Range (cm⁻¹) | Vibrational Mode | Structural Interpretation |
|---|---|---|
| ~3300 | N-H stretch | Indicates hydrogen bonding state of the amide group. |
| ~3060 | Aromatic C-H stretch | Signals from Fmoc and ethyl-phenyl rings. |
| 2960-2850 | Aliphatic C-H stretch | Signals from ethyl group and amino acid backbone. |
| ~1720 | C=O stretch (carbamate) | Carbonyl of the Fmoc protecting group. |
| ~1690 | C=O stretch (carboxylic acid) | Carbonyl of the amino acid; position sensitive to dimerization/H-bonding. |
| ~1540 | N-H bend (Amide II) | Coupled with C-N stretch, indicative of peptide-like structure. |
| ~1450 | Aromatic C=C stretch | Skeletal vibrations of the aromatic rings. |
Circular Dichroism (CD) spectroscopy is a vital tool for studying chiral molecules and is particularly powerful for analyzing the hierarchical self-assembly of Fmoc-amino acids. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light, providing information on both the local chirality of the amino acid and the long-range supramolecular chirality of the resulting assemblies. nih.govbilkent.edu.tr
For this compound, the CD spectrum is expected to show signals arising from two main sources:
Aromatic π-π Transitions:* The fluorenyl moiety of the Fmoc group is a strong chromophore. In self-assembled structures, π-π stacking of these groups in a specific, ordered manner induces strong CD signals, typically in the 250-310 nm range. nih.gov The sign and intensity of these peaks provide insight into the handedness and geometry of the Fmoc group stacking.
Peptide Backbone Conformation: When Fmoc-amino acids assemble into β-sheet-like structures, a characteristic CD signal appears in the far-UV region (190-240 nm). nih.govrsc.org For instance, a negative band around 218 nm is often indicative of β-sheet formation. researchgate.net
The presence of the 3-ethyl group on the phenylalanine ring is not expected to fundamentally alter the CD spectrum, as it does not participate directly in the chiral chromophores. However, it may subtly influence the packing and stability of the self-assembled state, which could be reflected in minor shifts or intensity changes in the CD signals. Thus, CD spectroscopy serves as a sensitive probe for the formation and handedness of the supramolecular structures derived from this compound. researchgate.net
The fluorenyl group in this compound is intrinsically fluorescent, making fluorescence spectroscopy an excellent, non-invasive tool for monitoring its behavior in solution. rsc.org The technique is particularly useful for studying the kinetics and mechanism of self-assembly.
When the molecule is in a monomeric, dissolved state, it exhibits a characteristic fluorescence emission spectrum with a maximum around 315-325 nm upon excitation near 290-300 nm. As the molecules begin to aggregate and self-assemble, the local environment of the Fmoc groups changes. This often leads to the formation of an "excimer," which is an excited-state dimer formed between two adjacent, parallel-stacked fluorenyl rings. Excimer formation is characterized by the appearance of a new, broad, red-shifted emission band at a longer wavelength (e.g., >400 nm). researchgate.net
By monitoring the ratio of monomer to excimer emission, researchers can track the progress of aggregation in real-time. The ethyl group on the phenyl ring is electronically isolated from the Fmoc chromophore and is therefore not expected to alter the fundamental fluorescence properties, allowing this technique to be readily applied to study the self-assembly dynamics of this compound. researchgate.net
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. creative-biostructure.com
Single-Crystal XRD: If a suitable single crystal of this compound can be grown, this technique can provide an exact molecular structure. It reveals precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. Furthermore, it elucidates the packing arrangement and the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the crystal structure. mdpi.com Data for the parent compound, N-Fmoc-L-phenylalanine, shows a structure stabilized by hydrogen bonds involving the carboxylic acid and carbamate groups, alongside π-stacking of the Fmoc moieties. nih.gov
Powder XRD (PXRD): This technique is used on polycrystalline (powder) samples and is essential for identifying crystalline phases and studying polymorphism—the ability of a compound to exist in multiple crystal forms. nih.gov Each polymorph will give a unique diffraction pattern, acting as a fingerprint. PXRD is crucial for quality control and for studying structural transitions, for example, comparing the powdered raw material to a lyophilized hydrogel to see if a new packing arrangement has formed. researchgate.net For instance, analysis of Fmoc-phenylalanine has shown that the powder form is crystalline, while a lyophilized gel can be semi-crystalline with characteristic d-spacings representing inter-sheet distance (e.g., ~11.7 Å) and π-π stacking distance (~3.4 Å). researchgate.net
While the specific crystal structure of this compound will be unique, XRD remains the gold standard for its solid-state characterization.
Mass Spectrometry (MS) for Precise Mass Determination, Purity Assessment, and Peptide Sequence Verification
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the identity and assessing the purity of this compound. ajpamc.comacs.org
High-resolution mass spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement. This allows for the experimental determination of the molecular formula. For this compound (C₂₆H₂₅NO₄), the theoretical monoisotopic mass is 415.1783 Da. HRMS can confirm this mass with an accuracy of a few parts per million (ppm), providing unequivocal evidence of the compound's identity. nih.gov
MS is also a primary tool for purity assessment. merckmillipore.comkilobio.com In a typical mass spectrum, the desired compound should appear as the base peak or a major peak. The presence of other peaks can indicate impurities, such as starting materials, byproducts from the synthesis (e.g., dipeptide formation), or degradation products. researchgate.net
Furthermore, if this compound is incorporated into a larger peptide, tandem mass spectrometry (MS/MS) would be used for sequence verification. In an MS/MS experiment, the parent peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed to confirm the sequence of amino acids.
High-Resolution Chromatographic Separations
Chromatographic techniques are fundamental to the analysis of this compound, providing critical data on its purity and chiral fidelity.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the quality of this compound. It is employed to determine chemical purity by separating the target compound from any precursors, by-products, or degradation products. Furthermore, chiral HPLC is indispensable for confirming the enantiomeric excess (ee), which is critical for its application in stereospecific peptide synthesis.
Purity Analysis: Reversed-phase HPLC (RP-HPLC) is the standard method for purity assessment. The nonpolar nature of the Fmoc group and the ethyl-phenylalanine side chain makes this technique highly effective. A C18 column is typically used with a mobile phase gradient of water and a polar organic solvent, such as acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA) to ensure sharp peak shapes. Detection is commonly performed using UV spectrophotometry, leveraging the strong absorbance of the fluorenyl group (typically around 265 nm and 301 nm). Purity levels for commercially available Fmoc-amino acids are generally expected to be high, often exceeding 99%. merckmillipore.com
Enantiomeric Excess (ee) Determination: The stereochemical integrity of this compound is vital. Even small amounts of the D-enantiomer can lead to significant impurities in the final peptide product. merckmillipore.com Chiral HPLC, utilizing chiral stationary phases (CSPs), is the definitive method for separating the L- and D-enantiomers. Polysaccharide-based CSPs are particularly effective for resolving Fmoc-amino acid enantiomers. sigmaaldrich.com The analysis allows for precise quantification of the enantiomeric excess, ensuring it meets the stringent requirements for pharmaceutical and research applications, which often demand an ee of ≥99.8%. merckmillipore.com
Below is an illustrative table representing typical data obtained from HPLC analysis for a batch of this compound.
| Parameter | Method | Typical Specification | Result |
| Chemical Purity | RP-HPLC (UV @ 265 nm) | ≥ 99.0% | 99.6% |
| Enantiomeric Excess | Chiral HPLC | ≥ 99.8% ee | 99.9% ee |
| Major Impurity | RP-HPLC | ≤ 0.5% | 0.2% (Unidentified) |
| Free Amino Acid | GC or HPLC | ≤ 0.2% | 0.1% |
While HPLC is the primary analytical tool, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) serve important ancillary roles.
Gas Chromatography (GC): GC is not suitable for the direct analysis of intact this compound due to the compound's low volatility and thermal lability. However, it is a valuable quantitative method for detecting specific volatile impurities that may be present, such as residual solvents from the synthesis process (e.g., ethyl acetate). merckmillipore.com A key application of GC is the quantification of the corresponding free amino acid (3-ethyl-L-phenylalanine) as an impurity, which is a common process-related impurity in Fmoc-amino acids. merckmillipore.com
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective technique used for monitoring the progress of chemical reactions during the synthesis of this compound and for preliminary purity assessments. researchgate.net A silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) with a small amount of acetic acid. nih.govnih.gov The spots are visualized under UV light, where the Fmoc group provides clear visibility. Although not quantitative, TLC is excellent for quickly identifying the presence of starting materials or major by-products.
Microscopy and Scattering Techniques for Morphological and Nanostructural Characterization of Assemblies
While the primary use of this compound is as a building block in synthesis, many Fmoc-protected amino acids possess the ability to self-assemble into supramolecular structures like hydrogels. nih.govsemanticscholar.org Should this compound exhibit such properties, techniques like microscopy and X-ray scattering would be crucial for characterizing the resulting morphologies.
FE-SEM and AFM are powerful imaging techniques used to visualize the morphology of self-assembled structures at the micro- and nanoscale.
Atomic Force Microscopy (AFM): AFM offers three-dimensional surface profiles with nanoscale resolution and can be operated in liquid environments, allowing for the characterization of hydrogels in their hydrated state. This technique would be used to measure the dimensions of individual self-assembled fibrils, such as their height and width, and to observe their alignment and packing within the larger network.
SAXS is a non-destructive analytical technique that provides information about nanoscale structures, typically in the range of 1 to 100 nm. For a potential hydrogel of this compound, SAXS would be used to probe the internal structure of the fibrillar network. The scattering data can be analyzed to determine key parameters of the self-assembled fibrils, such as their cross-sectional radius and shape, as well as information about their internal molecular packing (e.g., β-sheet spacing). researchgate.net
Rheological Characterization of Hydrogels and Soft Biomaterials
Rheology is the study of the flow and deformation of materials. If this compound forms hydrogels, rheological measurements are essential to quantify their mechanical properties. researchgate.net These properties determine the material's suitability for applications such as 3D printing or as a scaffold in tissue engineering.
Oscillatory rheology is the primary method used to characterize such soft materials. Key parameters are determined through specific tests:
Strain Sweep: This test identifies the linear viscoelastic region (LVER), where the material's structure is not disrupted by the applied strain. It also determines the yield strain, the point at which the gel structure begins to break down.
Frequency Sweep: Performed within the LVER, this test measures the storage modulus (G') and the loss modulus (G''). For a true gel, G' (representing the elastic, solid-like component) is significantly larger than G'' (representing the viscous, liquid-like component) and is relatively independent of frequency. researchgate.net The magnitude of G' is a direct measure of the gel's stiffness.
An illustrative data table summarizing expected rheological findings for a hypothetical hydrogel is presented below.
| Rheological Parameter | Test | Description | Typical Result for a Self-Assembled Gel |
| Storage Modulus (G') | Frequency Sweep | Measures the stored elastic energy (stiffness). | 10² - 10⁴ Pa |
| Loss Modulus (G'') | Frequency Sweep | Measures the energy dissipated as heat (viscosity). | G'' < G' |
| Linear Viscoelastic Region (LVER) | Strain Sweep | The strain range where G' and G'' are constant. | e.g., 0.01% - 1% strain |
| Yield Strain (γ₀) | Strain Sweep | The strain at which the gel structure breaks. | e.g., > 10% strain |
Computational Chemistry and Molecular Modeling Studies
Molecular Dynamics (MD) Simulations: Elucidating Conformational Landscapes and Interfacial Interactions of N-Fmoc-3-ethyl-L-phenylalanine and its Assemblies
Molecular dynamics (MD) simulations allow scientists to observe the movement and interaction of atoms and molecules over time, providing a detailed picture of their dynamic behavior.
Detailed Research Findings: For molecules like this compound, MD simulations are instrumental in mapping the conformational landscape—the collection of three-dimensional shapes a molecule can adopt. Studies on similar Fmoc-amino acids and dipeptides reveal that the bulky, aromatic Fmoc (fluorenylmethoxycarbonyl) group, combined with the phenyl ring of phenylalanine, dictates a complex energy surface with multiple stable conformations. nih.gov The ethyl group at the 3-position of the phenyl ring would further influence this landscape by introducing additional steric and hydrophobic factors.
MD simulations on the self-assembly of Fmoc-phenylalanine derivatives show that π-π stacking interactions between the aromatic Fmoc groups are a primary driving force for aggregation. nih.govnih.gov Hydrogen bonds between the peptide backbones and hydrophobic interactions also play a critical role in stabilizing the resulting nanostructures. nih.gov Simulations can model how individual molecules approach each other and organize into fibrils or other assemblies, and how these structures interact with a solvent interface, such as water. mdpi.com For this compound, MD would be used to predict how the ethyl group might alter the packing and stability of these assemblies, potentially leading to novel supramolecular architectures.
A summary of typical interactions and their roles in the assembly of Fmoc-phenylalanine analogues is presented below.
| Interaction Type | Participating Groups | Primary Role in Assembly |
| π-π Stacking | Fmoc group, Phenyl ring | Major driving force for initial aggregation and fibril formation. nih.gov |
| Hydrogen Bonding | Amide backbone (N-H, C=O) | Stabilizes secondary structures like β-sheets within the assembly. rsc.org |
| Hydrophobic Interactions | Phenyl ring, Ethyl group, Fluorenyl group | Drives the exclusion of water and promotes core packing of the fibrils. frontiersin.org |
| Van der Waals Forces | All atoms | Contribute to the overall stability and close packing of molecules. |
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT): Investigation of Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic properties of a molecule, which govern its reactivity and how it interacts with light.
Detailed Research Findings: DFT calculations on phenylalanine and its derivatives have been used to determine their molecular geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. researchgate.netcumhuriyet.edu.tr The energy difference between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a key indicator of chemical reactivity and electronic excitability. researchgate.net For this compound, DFT would predict how the Fmoc and ethyl groups modify the electron distribution across the molecule.
These calculations are also essential for predicting spectroscopic properties. Theoretical vibrational spectra (like IR and Raman) can be calculated and compared with experimental data to confirm molecular structures and analyze conformational states. nih.govresearchgate.net Similarly, theoretical UV-Vis and circular dichroism spectra can help interpret experimental results related to electronic transitions and the chiral arrangement of molecules in self-assembled structures. rsc.org
Key electronic properties that can be determined for this compound using DFT are summarized in the following table.
| Property | Significance | Predicted Influence of Fmoc and Ethyl Groups |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.netresearchgate.net | The extensive π-systems of the Fmoc and phenyl groups are expected to lower the LUMO energy, likely resulting in a moderate HOMO-LUMO gap. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. | Negative potential is expected around the carboxyl oxygen atoms, while the aromatic rings will also feature distinct charge distributions. |
| Dipole Moment | Measures the overall polarity of the molecule. | The presence of polar amide and carboxyl groups will result in a significant dipole moment, influencing solubility and intermolecular interactions. |
| Atomic Charges | Quantifies the partial charge on each atom. | Helps in understanding sites for potential hydrogen bonding and electrostatic interactions. researchgate.net |
Molecular Docking and Binding Affinity Predictions for Peptide-Ligand and Peptide-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This is followed by scoring functions that estimate the binding affinity, or strength of the interaction.
Detailed Research Findings: While specific docking studies involving this compound are not available, the methodology is widely applied to similar peptide-based molecules. nih.govfrontiersin.org The process involves treating the peptide derivative as a flexible ligand and docking it into the binding site of a target protein. nih.govcambridge.org The N-Fmoc group, being large and hydrophobic, would significantly influence the binding mode, likely interacting with hydrophobic pockets on the receptor surface. The ethyl-phenylalanine side chain would further define the specificity of binding, fitting into complementary pockets.
Computational tools can predict the binding energy (often expressed in kcal/mol), which indicates the stability of the peptide-receptor complex. mdpi.com A more negative value typically signifies a stronger, more favorable interaction. nih.gov These predictions are crucial in drug discovery for screening potential inhibitors or modulators of protein function. arxiv.orgacs.org For this compound, docking could be used to hypothetically screen its affinity against various receptors, such as kinases or proteases, where phenylalanine recognition is important.
A hypothetical example of docking results for a peptide ligand against different protein targets is shown below to illustrate the type of data generated.
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Kinase A | -8.5 | Hydrophobic interactions with Leucine, Valine; π-π stacking with Tyrosine. |
| Protease B | -7.2 | Hydrogen bonds with Aspartate; Hydrophobic pocket accommodating the ethyl-phenyl group. |
| Receptor C | -9.1 | Cation-π interaction with Arginine; Extensive hydrophobic contact with the Fmoc group. |
Predictive Modeling of Self-Assembly Mechanisms and Supramolecular Architectures
Predictive modeling combines various computational techniques to understand and forecast how individual molecules will spontaneously organize into larger, ordered structures.
Detailed Research Findings: For Fmoc-protected amino acids, self-assembly is a hallmark property, leading to the formation of nanofibers, nanotubes, and hydrogels. rsc.orgacs.orgnih.gov Computational models have been developed to explain these phenomena. researchgate.net The prevailing model for Fmoc-diphenylalanine, a close analogue, involves the formation of anti-parallel β-sheets from the peptide backbones, which are interlocked by the π-π stacking of the Fmoc groups. researchgate.netdeakin.edu.austrath.ac.uk This creates a stable, fibrillar nanostructure.
Computational simulations can explore the energy landscape of this assembly process, identifying the most favorable pathways and intermediate structures. acs.org By modifying the model to include the 3-ethyl group on the phenylalanine residue, researchers could predict its impact on the supramolecular architecture. The ethyl group might alter the optimal packing arrangement of the phenyl rings, potentially leading to different fibril morphologies or hydrogel properties. nih.gov These predictive models are vital for the rational design of new biomaterials with tailored properties for applications in tissue engineering, drug delivery, and nanotechnology. frontiersin.orgnih.govudel.edu
Future Perspectives and Emerging Research Avenues
Expansion of the Unnatural Amino Acid Repertoire and its Integration into Advanced Chemical Biology Toolboxes
The introduction of unnatural amino acids (UAAs) into proteins and peptides is a cornerstone of modern chemical biology, enabling the precise installation of novel chemical functionalities to probe and manipulate biological systems. nih.gov UAAs serve as building blocks, conformational constraints, and molecular scaffolds, offering a nearly infinite array of structural elements for research and drug development. The current repertoire includes UAAs with bioorthogonal handles, fluorescent probes, and post-translational modification mimics that have revolutionized our ability to study protein function.
N-Fmoc-3-ethyl-L-phenylalanine is poised to contribute to this expansion by providing a tool to systematically probe the effects of subtle steric and hydrophobic modifications within a protein or peptide sequence. While the Fmoc group is a protecting group primarily used during synthesis, the resulting 3-ethyl-L-phenylalanine residue can be incorporated into proteins using techniques like amber codon suppression. nih.gov This allows researchers to:
Fine-tune Hydrophobic Cores: The ethyl group increases the hydrophobicity and steric bulk of the phenylalanine side chain. chemimpex.com Systematically replacing native phenylalanine or other hydrophobic residues with 3-ethyl-L-phenylalanine can provide detailed insights into protein folding, stability, and protein-protein interactions.
Modulate Binding Affinity: In peptide-based ligands or enzyme inhibitors, the ethyl group can act as a "bump" to probe the topology of a binding pocket, potentially increasing binding affinity and specificity by occupying previously unfilled hydrophobic space. mdpi.org
Create Novel Biocatalysts: Incorporating 3-ethyl-L-phenylalanine near an enzyme's active site can alter substrate specificity or enhance catalytic activity by modifying the local environment. nih.gov
The integration of building blocks like this compound expands the chemical biology toolbox, moving beyond simple functional group installation to the nuanced engineering of an amino acid's steric and electronic properties.
Table 1: Examples of Unnatural Amino Acids and Their Roles in Chemical Biology
| Unnatural Amino Acid | Incorporated Functionality | Key Application |
|---|---|---|
| p-Acetyl-L-phenylalanine | Ketone handle | Site-specific protein labeling and bioconjugation. nih.gov |
| 4-Azido-L-phenylalanine | Azide (B81097) group | Bioorthogonal "click" chemistry, protein labeling, and cross-linking. rsc.org |
| L-DOPA (3,4-dihydroxyphenylalanine) | Catechol group | Stimuli-responsive materials, adhesion. nih.gov |
| 3-Ethyl-L-phenylalanine | Increased hydrophobicity/steric bulk | Probing hydrophobic interactions, enhancing peptide stability, modulating binding affinity. chemimpex.com |
Development of Next-Generation Peptide-Based Biomaterials with Programmable Functions and Stimuli Responsiveness
Self-assembling short peptides and Fmoc-amino acids have emerged as versatile building blocks for creating hydrogels and other nanostructured biomaterials. nih.govnih.govmdpi.com The self-assembly process is driven by a combination of non-covalent interactions, including π-π stacking between the aromatic Fmoc groups and hydrogen bonding between the amino acid backbones, which together form an entangled network of nanofibers. researchgate.netresearchgate.net These materials are promising for applications in drug delivery and tissue engineering due to their biocompatibility and tunable properties. rsc.org
The incorporation of this compound into these systems offers a strategy for programming material properties:
Programmable Mechanical Properties: The ethyl group on the phenyl ring can directly influence the packing of the aromatic moieties during self-assembly. This modification can alter the density and nature of the resulting nanofiber network, thereby tuning the mechanical properties of the hydrogel, such as its stiffness and elasticity.
Controlled Release Kinetics: The hydrophobicity of a hydrogel matrix can affect the release rate of encapsulated therapeutic agents. nih.gov The increased hydrophobicity conferred by the 3-ethyl group could be used to slow the release of hydrophobic drugs or to modulate the release profiles of protein-based therapeutics.
Stimuli Responsiveness: The self-assembly of Fmoc-amino acid derivatives is often sensitive to environmental triggers like pH and ionic strength. nih.govmanchester.ac.uk The 3-ethyl group could modify the pKa of the terminal carboxylic acid or alter the hydration of the self-assembled structures, potentially tuning the pH range over which gelation or dissolution occurs. This would enable the design of materials that respond to specific physiological conditions, such as the acidic microenvironment of a tumor. nih.gov
Future research will likely focus on creating co-assembling systems, where this compound is mixed with other Fmoc-amino acids to generate biomaterials with precisely defined and programmable functions.
Table 2: Influence of Amino Acid Side Chain on Fmoc-Derivative Hydrogel Properties
| Fmoc-Amino Acid Derivative | Key Side Chain Interaction | Potential Impact on Hydrogel |
|---|---|---|
| Fmoc-Phenylalanine | π-π stacking (phenyl ring) | Forms stable hydrogels; serves as a foundational building block. nih.gov |
| Fmoc-Diphenylalanine | Enhanced π-π stacking | Increased mechanical stiffness and altered fibril morphology. researchgate.netnih.gov |
| This compound | Steric hindrance and increased hydrophobicity | Potential for altered fiber packing, modified mechanical strength, and tuned release kinetics. |
Innovative Strategies for the Design and Synthesis of Peptide and Peptidomimetic Therapeutics
Peptides are highly specific and potent therapeutic agents, but their clinical use can be limited by poor metabolic stability and low oral bioavailability. nih.gov The incorporation of UAAs is a proven strategy to overcome these limitations by creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties. nih.gov
This compound is an ideal building block for this purpose. The 3-ethyl-phenylalanine residue, once incorporated into a peptide chain, can:
Enhance Proteolytic Resistance: The ethyl group provides steric shielding near the peptide backbone, which can hinder the approach of proteolytic enzymes that would normally cleave the peptide bond. nih.gov This increases the half-life of the peptide in circulation.
Improve Bioavailability: Many biologically important peptides contain phenylalanine or other bulky hydrophobic groups that are key to their interaction with receptors. mdpi.org The enhanced hydrophobicity of the 3-ethyl-phenylalanine side chain can improve the peptide's ability to cross biological membranes, potentially leading to improved oral bioavailability.
Optimize Receptor Binding: The modification can be used to fine-tune the conformation of a peptide, locking it into a bioactive shape that binds more tightly to its target receptor, thereby increasing potency. mdpi.org
The Fmoc protecting group makes this compound directly compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its straightforward inclusion in the design and synthesis of novel peptide and peptidomimetic drug candidates. chemimpex.com
Integration of this compound into Advanced Bioconjugation and Bioorthogonal Chemistry Methodologies
Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. nih.gov These reactions typically involve pairs of mutually reactive functional groups, such as an azide and an alkyne, which are introduced into biomolecules using UAAs or other methods. rsc.orgresearchgate.net This technology is central to applications ranging from in vivo imaging to the construction of antibody-drug conjugates. nih.gov
While the 3-ethyl-L-phenylalanine residue is not itself bioorthogonally reactive, its use in conjunction with reactive UAAs represents a promising future direction. The strategy would involve designing peptides that contain both 3-ethyl-L-phenylalanine and a second, reactive UAA (e.g., one bearing an azide or alkyne). In such a construct:
The 3-ethyl-L-phenylalanine residue would serve a structural or functional role, enhancing stability or modulating binding as described previously.
The reactive UAA would provide a specific chemical handle for bioconjugation, allowing the peptide to be attached to other molecules like fluorophores, drug payloads, or surfaces. nih.gov
This multi-component approach would allow for the creation of complex bioconjugates where one UAA provides desirable physicochemical properties while another enables precise chemical modification. The use of this compound in the synthesis of such multifunctional peptides would be a key enabling step.
Deeper Mechanistic Understanding of Self-Assembling Systems for Rational Design of Functional Materials
The rational design of functional materials requires a deep mechanistic understanding of the underlying molecular processes. For self-assembling systems based on Fmoc-amino acids, this means elucidating the precise roles of different non-covalent interactions in driving the formation of ordered nanostructures. researchgate.netnih.gov
Future research on this compound will contribute significantly to this fundamental understanding. By comparing the self-assembly behavior of this compound with that of its unsubstituted counterpart, Fmoc-phenylalanine, researchers can isolate the specific contribution of the ethyl group. Advanced techniques will be crucial in this endeavor:
Spectroscopy and Microscopy: Techniques like circular dichroism (CD), Fourier-transform infrared (FTIR) spectroscopy, and atomic force microscopy (AFM) can be used to probe the secondary structure (e.g., β-sheet formation) and morphology of the resulting nanofibers. nih.govnih.gov
Rheology: Oscillatory rheology can quantify the mechanical properties of the hydrogels, providing a macroscopic readout of the underlying molecular interactions. manchester.ac.uk
Computational Modeling: Molecular dynamics simulations can provide atomistic-level insights into how the ethyl group alters the π-π stacking geometry and hydrophobic interactions, guiding the rational design of new building blocks.
A deeper mechanistic understanding of how a simple alkyl substitution can profoundly influence self-assembly will enable the de novo design of peptide-based materials with properties tailored for specific applications, from injectable drug delivery systems to scaffolds for regenerative medicine. rsc.org
Q & A
Q. What are the standard protocols for synthesizing N-Fmoc-3-ethyl-L-phenylalanine, and how can researchers confirm successful Fmoc protection?
-
Methodological Answer : Synthesis typically involves introducing the Fmoc group to 3-ethyl-L-phenylalanine using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., sodium bicarbonate). Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC. For Fmoc confirmation, compare retention times with standards or use UV detection (λ = 280–300 nm) due to the Fmoc group’s chromophore . Post-synthesis, wash cycles with dimethylformamide (DMF) and dichloromethane (DCM) remove excess reagents.
-
Key Data :
| Parameter | Condition | Source |
|---|---|---|
| Fmoc Cleavage Agent | Piperidine/DMF (20% v/v) | |
| Analytical Method | HPLC (Nucleosil RP-18 column) |
Q. What analytical techniques are recommended for characterizing purity and structure?
- Methodological Answer :
- HPLC-UV : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 230 nm. Purity >98% is required for peptide synthesis .
- NMR : Analyze - and -NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm stereochemistry and substituent positions .
- Mass Spectrometry (EI-MS or ESI-MS) : Validate molecular weight (e.g., expected [M+H] for C24H21NO4: 387.42 g/mol) .
Q. What are the primary applications in peptide engineering and drug discovery?
- Methodological Answer :
- Solid-Phase Peptide Synthesis (SPPS) : Incorporate into hydrophobic or sterically demanding peptide sequences to modulate conformation .
- Drug Screening : Use as a building block for non-natural amino acid-containing peptides to study target interactions (e.g., GPCRs or enzyme inhibitors) .
Advanced Research Questions
Q. How can researchers minimize racemization during incorporation into peptide sequences?
- Methodological Answer :
Q. What strategies enable Fmoc removal under mild conditions to preserve acid-sensitive groups?
- Methodological Answer : Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) with 20% piperidine in DMF enable efficient Fmoc cleavage at room temperature without degrading acid-labile groups (e.g., tert-butyl esters) . Post-cleavage, precipitate the product in cold diethyl ether to isolate the deprotected amino acid.
Q. How does the 3-ethyl substituent influence peptide conformation and target interactions?
- Methodological Answer :
- Steric Effects : The ethyl group increases steric bulk, potentially restricting backbone flexibility in β-sheet or α-helix formation.
- Hydrophobic Interactions : Enhances binding to hydrophobic pockets in proteins (e.g., lipid-binding domains) .
- Experimental Validation : Use 2D-NMR (NOESY) to map intramolecular contacts or surface plasmon resonance (SPR) to quantify binding affinity .
Q. How to address solubility challenges in hydrophobic peptide segments?
- Methodological Answer :
Q. What are optimal storage conditions to maintain stability?
- Methodological Answer : Store at -20°C in airtight, desiccated containers. Avoid exposure to moisture or light, as Fmoc groups are prone to hydrolysis and photodegradation .
Data Contradictions and Resolution
- Fmoc Cleavage Efficiency in Ionic Liquids : reports high efficiency, but traditional methods (piperidine/DMF) may still be preferred for large-scale synthesis due to cost. Validate via pilot-scale trials.
- Racemization Monitoring : While recommends HPLC, suggests isotopic labeling (N) for NMR-based tracking in complex peptides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
